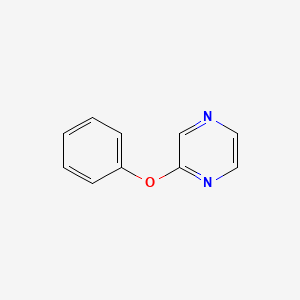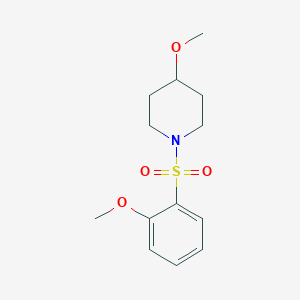
ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate, also known as EMPSPC, is an organic compound with a unique chemical structure. It is a derivative of pyrazole, which is a heterocyclic compound consisting of five atoms of carbon and two atoms of nitrogen. EMPSPC is used as an intermediate in organic synthesis and has a variety of applications in the pharmaceutical and chemical industries. This compound has been studied extensively in recent years due to its interesting properties and potential applications.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is not fully understood. It is believed that the compound acts as a nucleophilic catalyst in organic reactions, which means that it is able to facilitate the formation of various organic compounds by providing an electron-rich environment. This allows the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
Due to its unique chemical structure, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. In addition, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been shown to have potential anti-cancer effects, although further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also highly soluble in common organic solvents. Furthermore, the compound is stable under a wide range of conditions, making it suitable for use in a variety of reactions. However, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is also limited in its use in laboratory experiments, as it is not very reactive and has a low reactivity rate.
Orientations Futures
The potential applications of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate are vast and varied. Further research is needed to explore its potential use as a catalyst in organic reactions, as well as its potential biochemical and physiological effects. In addition, further research is needed to develop new methods of synthesis for ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate and to explore its potential use as a drug or pesticide. Finally, further research is needed to explore the potential of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in the synthesis of polymers and other materials.
Méthodes De Synthèse
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate can be synthesized using several different methods. The most common method involves the reaction of 3-methyl-5-pyrrolidine-1-sulfonyl chloride with ethyl pyrazole-4-carboxylate. This reaction is carried out in the presence of a base, such as triethylamine, to form the desired product. Other methods of synthesis involve the use of different starting materials, such as ethyl 4-chloro-5-methylpyrazole-3-carboxylate or ethyl 4-methylpyrazole-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied extensively in recent years due to its potential applications in the pharmaceutical and chemical industries. It has been used as a starting material for the synthesis of a wide range of compounds, including drugs, pesticides, and other organic compounds. In addition, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential use as a catalyst in organic reactions. It has been found to be effective in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles, as well as in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
ethyl 5-methyl-3-pyrrolidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-18-11(15)9-8(2)12-13-10(9)19(16,17)14-6-4-5-7-14/h3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZVUGPFPLZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6583171.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583172.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B6583182.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6583198.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6583204.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6583212.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B6583215.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)


![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)
![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)